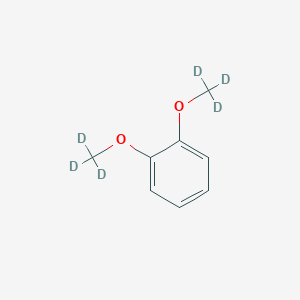

Catechol Dimethylether-d6

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of catechol derivatives involves various chemical strategies. For example, a study on the three-dimensional metal-catecholate frameworks highlights the synthesis of extended metal catecholates using metal salts and a hexatopic catecholate linker, demonstrating the versatility of catechol derivatives in constructing complex structures with high proton conductivity (Nguyen et al., 2015). Another approach involves the electrochemical oxidation of catechols to produce quinoxalinedione derivatives, showcasing the electrochemical methods in synthesizing catechol-based compounds (Habibi et al., 2006).

Molecular Structure Analysis

The molecular structure of catechol derivatives is a subject of extensive study due to their complex interactions and potential applications. For instance, the crystal structure of metal-catecholate frameworks provides insights into the arrangement and connectivity of catechol units in three-dimensional spaces, offering valuable information for designing materials with specific properties (Nguyen et al., 2015).

Chemical Reactions and Properties

Catechol derivatives participate in a wide range of chemical reactions, contributing to their diverse chemical properties. Studies have documented reactions such as solid-state [2+2] photodimerization directed by hydrogen-bonded dimers of catechol (Papaefstathiou et al., 2014), and the oxidation of catechols leading to the formation of dimeric products useful as markers of grape and wine oxidation (Deshaies et al., 2021).

Physical Properties Analysis

The physical properties of catechol derivatives, such as solubility, melting point, and conductivity, are crucial for their application in various fields. The ultrahigh proton conductivity of metal-catecholate frameworks, for example, illustrates the potential of catechol derivatives in developing materials for proton exchange membranes (Nguyen et al., 2015).

Applications De Recherche Scientifique

Electrochemical Synthesis and Oxidation Studies

Electrochemical methods have been explored for the synthesis of quinoxalinediones and benzofuran derivatives, utilizing catechol and its derivatives as precursors. The electrooxidation of catechols in the presence of various nucleophiles facilitates the formation of complex organic structures, demonstrating the utility of catechol derivatives in electrochemical synthetic methodologies (Habibi et al., 2006), (Nematollahi et al., 2004).

Rotational Spectroscopy for Conformation Analysis

The rotational spectra of dimethylether-d6–Ar and dimethylether-13C–Ar have been studied to understand the conformation of the complex, highlighting the usefulness of isotopic labeling in molecular structure analysis via molecular beam Fourier transform microwave spectroscopy (Maris et al., 2009).

Metal-Organic Frameworks and Proton Conductivity

Catechol derivatives have been utilized in the synthesis of three-dimensional metal-catecholate frameworks, demonstrating high proton conductivity and potential applications in fuel cells and sensors. The coordination of metal ions with catecholate linkers facilitates the creation of porous anionic frameworks with significant electrochemical properties (Nguyen et al., 2015).

NMR Structural Determination in Food and Wine Analysis

The structural determination of catechin-laccase dimeric reaction products via NMR spectroscopy has been applied as a novel approach to identify markers of grape and wine oxidation. This application highlights the role of catechol derivatives in understanding and monitoring the chemical changes during food processing and storage (Deshaies et al., 2021).

Catalysis and Green Chemistry

Research has demonstrated the efficiency of catechol derivatives in catalytic processes, such as the selective O-alkylation of catechol to produce guaiacol, and in carbonate interchange reactions. These studies underscore the potential of catechol derivatives in facilitating environmentally friendly chemical transformations (Talawar et al., 2000), (Tabanelli et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,2-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480535 | |

| Record name | Catechol Dimethylether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Catechol Dimethylether-d6 | |

CAS RN |

24658-24-0 | |

| Record name | Catechol Dimethylether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

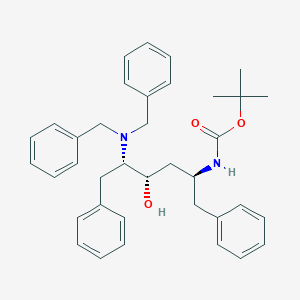

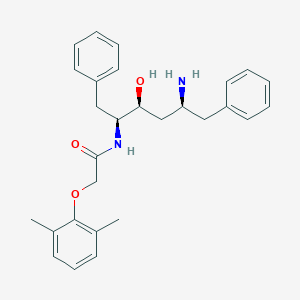

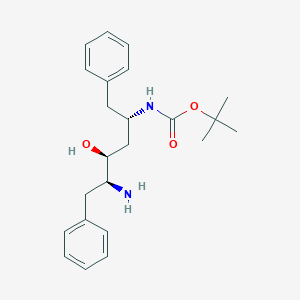

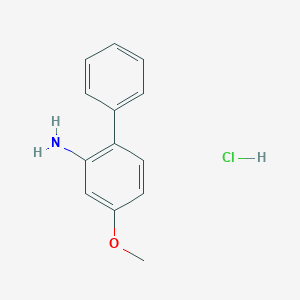

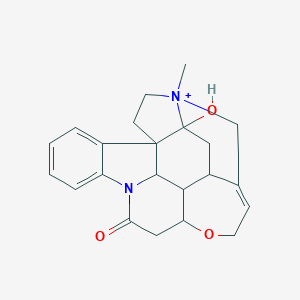

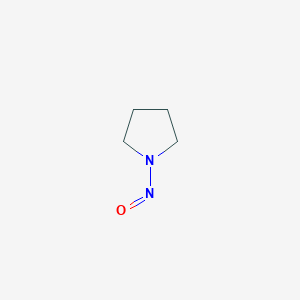

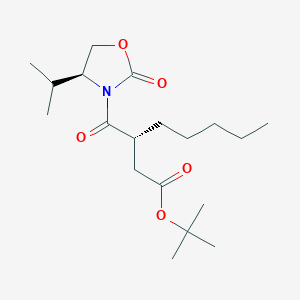

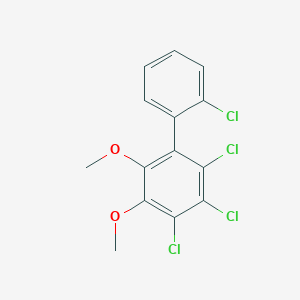

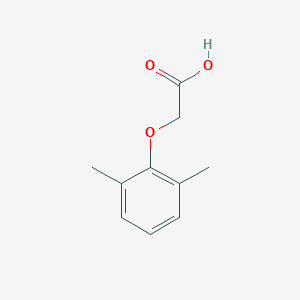

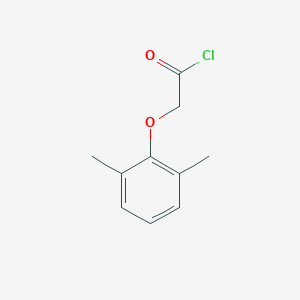

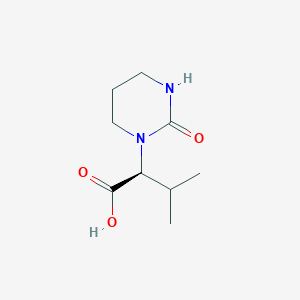

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)

![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)